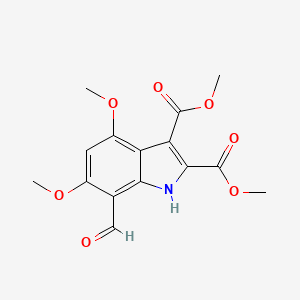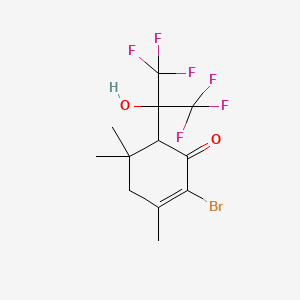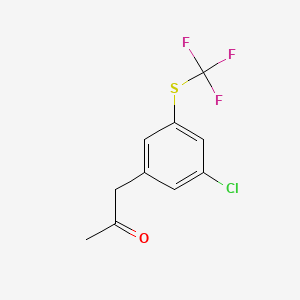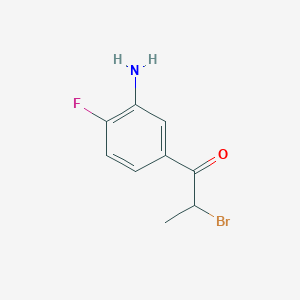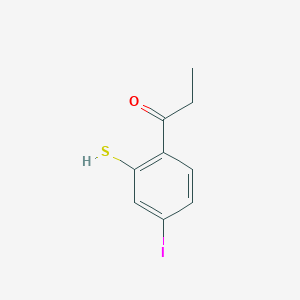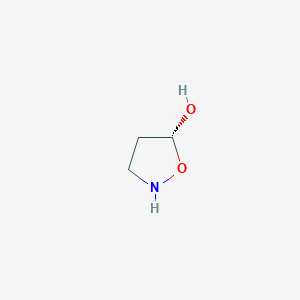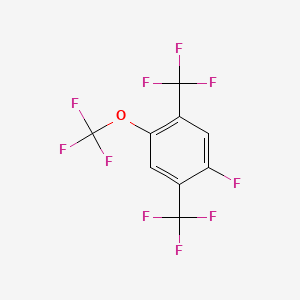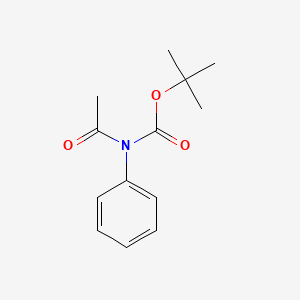
1-Hexadecanamine, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanamine, hydrobromide, also known as hexadecylammonium bromide, is a chemical compound with the molecular formula C16H36BrN. It is a derivative of hexadecanamine, where the amine group is protonated and paired with a bromide ion. This compound is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecanamine, hydrobromide can be synthesized through the reaction of hexadecanamine with hydrobromic acid. The reaction typically involves dissolving hexadecanamine in an appropriate solvent, such as ethanol, and then adding hydrobromic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The final product is usually purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecanamine, hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amine group can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Various alkylated derivatives of hexadecanamine.
Oxidation and Reduction: Amides and primary amines.
Applications De Recherche Scientifique
1-Hexadecanamine, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of 1-hexadecanamine, hydrobromide is primarily related to its surfactant properties. It can interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The compound can also form micelles and other structures that facilitate the solubilization and delivery of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Hexadecylamine: A primary amine with similar surfactant properties but without the bromide ion.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with enhanced surfactant properties due to the presence of three methyl groups on the nitrogen atom.
Uniqueness: 1-Hexadecanamine, hydrobromide is unique due to its specific combination of a long alkyl chain and a bromide ion, which imparts distinct physicochemical properties. Its ability to act as a surfactant and its reactivity in various chemical reactions make it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
68810-16-2 |
|---|---|
Formule moléculaire |
C16H36BrN |
Poids moléculaire |
322.37 g/mol |
Nom IUPAC |
hexadecan-1-amine;hydrobromide |
InChI |
InChI=1S/C16H35N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |
Clé InChI |
XQSBLCWFZRTIEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


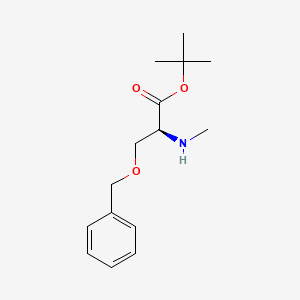
![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
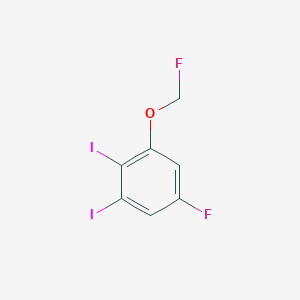
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
